![molecular formula C20H17ClN4 B2971065 N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877777-91-8](/img/structure/B2971065.png)

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

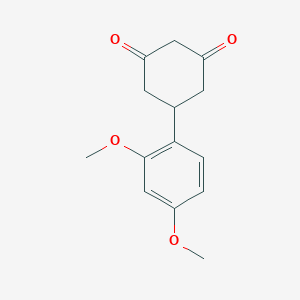

“N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient, straightforward reaction to synthesize a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been investigated . Heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions afforded the desired compounds with a large substrate scope in good to excellent yields .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Several studies have focused on the synthesis and detailed crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research conducted by Lu Jiu-fu et al. (2015) and H. Repich et al. (2017) has demonstrated the successful synthesis of closely related compounds through chlorination and aminisation processes. These studies provide insights into the crystal systems and space groups of these compounds, contributing to the fundamental understanding of their molecular architecture (Lu Jiu-fu et al., 2015); (H. Repich et al., 2017).

Biological Activities

Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their moderate anticancer activity and potential as antimicrobial agents. For example, studies have indicated that these compounds possess moderate anticancer properties and have evaluated their efficacy against various cancer cell lines. Additionally, certain derivatives have been identified as potent and selective inhibitors of enzymes and receptors relevant to cancer and inflammatory diseases, showcasing their potential therapeutic applications (S. Riyadh, 2011); (Khaled R. A. Abdellatif et al., 2014).

Advanced Synthesis Techniques

Innovative synthesis techniques such as the use of flow chemistry and ultrasound irradiation have been employed to enhance the efficiency of producing these compounds. Noel S. Wilson et al. (2012) and S. Kaping et al. (2020) have demonstrated the application of microwave and continuous flow chemistry, as well as ultrasound-assisted synthesis, to produce pyrazolo[1,5-a]pyrimidine derivatives. These methodologies offer advantages in terms of reaction speed, efficiency, and environmental impact, paving the way for the scalable production of these compounds for further research and potential pharmaceutical applications (Noel S. Wilson et al., 2012); (S. Kaping et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation . The compound’s interaction with its target results in significant cytotoxic activities against certain cell lines .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this action include the induction of apoptosis within cells .

Pharmacokinetics

Similar compounds have been shown to possess suitable pharmacokinetic properties, including good bioavailability

Result of Action

The result of this compound’s action is the significant inhibition of cell proliferation in certain cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .

Análisis Bioquímico

Biochemical Properties

Related pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation . These compounds interact with CDK2 in a manner that significantly inhibits the growth of various cell lines .

Cellular Effects

In cellular contexts, N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its related compounds have shown cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These compounds have been observed to alter cell cycle progression and induce apoptosis within cells .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a key enzyme in cell cycle regulation . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .

Temporal Effects in Laboratory Settings

Related compounds have shown significant inhibitory activity over time against various cell lines .

Metabolic Pathways

Related pyrazolo[3,4-d]pyrimidine derivatives have been studied for their interactions with various enzymes and their involvement in different metabolic processes .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLCFEJBBYVGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)

![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)

![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)

![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2971004.png)